molecular formula C15H19NO5S B601486 Faropenem Related Compound 4 CAS No. 106559-80-2

Faropenem Related Compound 4

Número de catálogo: B601486
Número CAS: 106559-80-2
Peso molecular: 325.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Faropenem Related Compound 4 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has gained significant attention due to its potential therapeutic and industrial applications. Faropenem itself is an orally active beta-lactam antibiotic that is resistant to some forms of extended-spectrum beta-lactamase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Faropenem Related Compound 4 involves several steps. One common method includes the use of 4-acetoxy-3-(®-(t-butyldimethylsilyloxy)ethyl)-2-azetidinone as a primary material. This compound undergoes salt condensation with R-sulfo-tetrahydrofuran-2-formic acid under the catalysis of zinc halide to form an intermediate compound . The intermediate is then further processed through a series of reactions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves a “one-pot” operation where intermediates are used directly for the next step reaction without the need for purification. This method has the advantages of low cost, high yield, and easy reaction conditions, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Faropenem Related Compound 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride . The reactions are typically carried out in the presence of organic solvents and under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further processed for therapeutic or industrial applications.

Aplicaciones Científicas De Investigación

In Vitro Studies

Research indicates that Faropenem Related Compound 4 retains some level of antibacterial activity similar to its parent compound, faropenem. In vitro studies have demonstrated that faropenem exhibits potent activity against common respiratory pathogens such as Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . The compound's efficacy is attributed to its mechanism of action, which involves the inhibition of penicillin-binding proteins (PBPs) critical for bacterial cell wall formation.

Clinical Applications

Faropenem has been evaluated in clinical settings for treating various infections, including community-acquired pneumonia and upper respiratory tract infections. A randomized controlled study highlighted that faropenem was well-tolerated and showed comparable efficacy to standard treatments in patients with upper respiratory infections . The compound's favorable safety profile enhances its appeal for use in pediatric populations and adults alike.

Synergistic Effects

Faropenem's potential for use in combination therapies has been a focal point of recent research. Studies have shown that when combined with rifampicin, faropenem exhibits synergistic effects against Mycobacterium tuberculosis, suggesting its utility in treating multidrug-resistant tuberculosis . This combination therapy approach could improve treatment outcomes for patients with resistant strains.

Hollow Fiber System Model Studies

In experimental models simulating pediatric pharmacokinetics, a regimen incorporating faropenem alongside linezolid and moxifloxacin demonstrated significant efficacy against Mycobacterium tuberculosis. The findings indicated that maintaining a therapeutic concentration of faropenem above the minimum inhibitory concentration was crucial for optimizing bacterial kill rates .

Safety and Tolerability

Faropenem has shown a favorable safety profile across various studies. In clinical trials involving adult patients, adverse events were minimal and comparable to those observed with other antibiotics . This aspect is particularly important when considering long-term treatment regimens for chronic infections.

Summary of Research Findings

Study FocusKey FindingsReference
Antibacterial ActivitySignificant activity against respiratory pathogens; effective inhibition of PBPs
Clinical TrialsComparable efficacy to standard treatments; well-tolerated in pediatric populations
Combination TherapySynergistic effects with rifampicin against Mycobacterium tuberculosis; effective in multidrug-resistant cases
Safety ProfileMinimal adverse events; favorable tolerability
PharmacokineticsOptimal dosing strategies identified for enhanced efficacy in combination regimens

Mecanismo De Acción

Faropenem Related Compound 4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It inhibits the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Faropenem Related Compound 4 include:

    Faropenem: The parent compound, which is also a beta-lactam antibiotic.

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Meropenem: A carbapenem antibiotic known for its effectiveness against Gram-negative bacteria.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its stability and reduce its susceptibility to beta-lactamase degradation. This makes it a promising candidate for the development of new antibiotics to combat resistant bacterial strains .

Actividad Biológica

Faropenem Related Compound 4 (FRC4) is a novel antibiotic belonging to the penem class, structurally related to faropenem, which is known for its broad-spectrum antibacterial properties. This article delves into the biological activity of FRC4, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications based on diverse research findings.

FRC4 operates through a mechanism similar to that of other β-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death of the bacteria. The unique structural features of FRC4 enhance its stability against β-lactamases, enzymes produced by some bacteria to resist β-lactam antibiotics.

Key Structural Features

  • β-lactam Ring : The core structure that mimics the D-alanine-D-alanine portion of peptidoglycan precursors.
  • Sulfur Atom : Positioned at C1, distinguishing it from traditional carbapenems.
  • Chiral Side Chain : Enhances stability and bioavailability, allowing for effective oral administration.

Efficacy Against Pathogens

FRC4 has demonstrated significant in vitro activity against a variety of clinically relevant pathogens. Table 1 summarizes the minimum inhibitory concentrations (MICs) for several key bacterial strains.

Pathogen MIC (mg/L) Resistance Profile
Streptococcus pneumoniae≤0.25Resistant strains show susceptibility
Haemophilus influenzae≤0.5Generally susceptible
Moraxella catarrhalis≤0.25Highly susceptible
Staphylococcus aureus (MSSA)0.06 - 2Effective against methicillin-susceptible strains
Escherichia coli≤1Varies with strain
Klebsiella pneumoniae≤2Some resistance observed

Pediatric Infections

A study published in Pediatric Infectious Disease Journal highlighted FRC4's effectiveness in treating pediatric infections caused by S. pneumoniae and H. influenzae. In vitro tests showed that FRC4 was the most active β-lactam against these pathogens, outperforming amoxicillin and cefdinir in clinical isolates from children aged ≤8 years .

Respiratory Tract Infections

Another systematic review indicated that FRC4 exhibited excellent activity against common respiratory pathogens. In clinical trials involving over 1,600 subjects, FRC4 demonstrated a high success rate in treating community-acquired respiratory infections .

Anti-Tuberculosis Activity

Recent investigations have explored FRC4's potential as an anti-tuberculosis agent. A randomized control trial found that replacing ethambutol with FRC4 in tuberculosis treatment regimens resulted in comparable treatment success rates (88.18% vs. 85.98%) after six months . This suggests that FRC4 may be a viable alternative in multidrug-resistant tuberculosis cases.

Immunomodulatory Effects

Research has also indicated that FRC4 may enhance immune responses during bacterial infections. A study showed that it significantly increased superoxide anion production by neutrophils, suggesting a potential role in boosting innate immune responses .

Propiedades

Número CAS

106559-80-2

Fórmula molecular

C15H19NO5S

Peso molecular

325.39

Apariencia

White to light brown powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(5R,​6S)​- 4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[(1R)​-​1-​hydroxyethyl]​-​7-​oxo-​3-​[(2R)​-​tetrahydro-​2-​furanyl]​-​, 2-​propen-​1-​yl ester,

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.